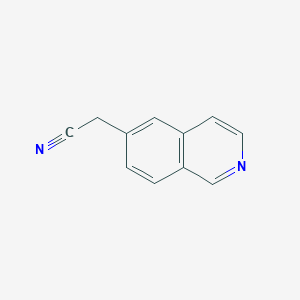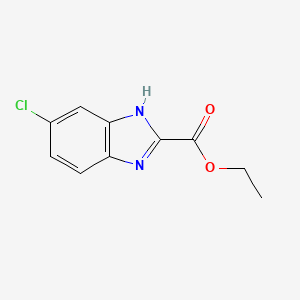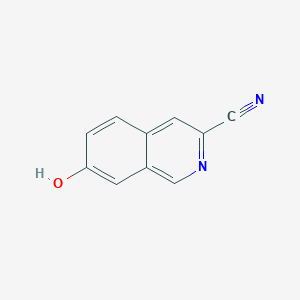
3-Aminoquinoxaline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoquinoxaline-2-carbaldehyde is a heterocyclic compound that features a quinoxaline core with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 3-Aminoquinoxaline-2-carbaldehyde can be achieved through several routes:
Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which can then be converted to this compound through reductive amination.
Claisen-Schmidt Condensation: This reaction involves the condensation of aromatic aldehydes with ketones in the presence of a base to form α,β-unsaturated carbonyl compounds, which can be further transformed into the desired product.
One-Pot Multicomponent Reactions (MCRs): These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step, offering a straightforward and efficient route to this compound.
Chemical Reactions Analysis
3-Aminoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various oxidizing and reducing agents. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted quinoxaline derivatives .
Scientific Research Applications
3-Aminoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: Quinoxaline derivatives are used in the development of fluorescent materials, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3-Aminoquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
3-Aminoquinoxaline-2-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a similar structure but with a chlorine atom at the 2-position instead of an amino group.
Quinoxaline-2,3-dione: This compound features a dione group at the 2,3-positions instead of an amino and aldehyde group.
2-Aminoquinoline-3-carbaldehyde: This compound has an amino group at the 2-position and an aldehyde group at the 3-position, making it a positional isomer of this compound.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
67570-54-1 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-aminoquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,12) |
InChI Key |
AXEMIQWNNYJUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


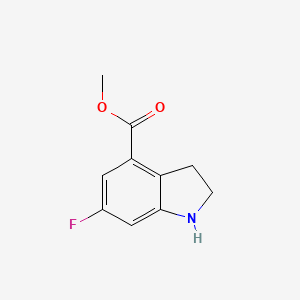
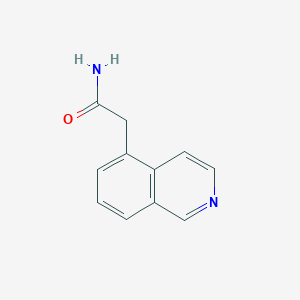
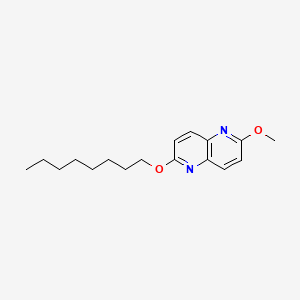
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
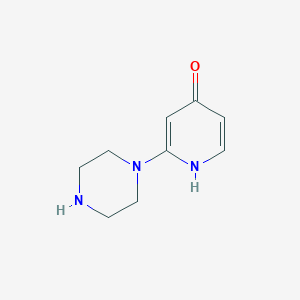
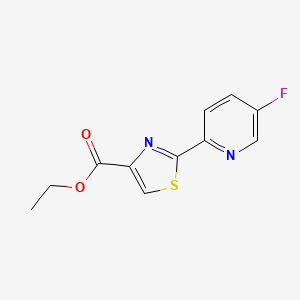
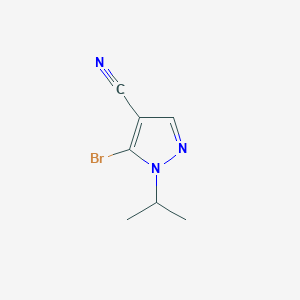
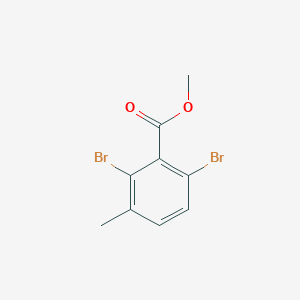
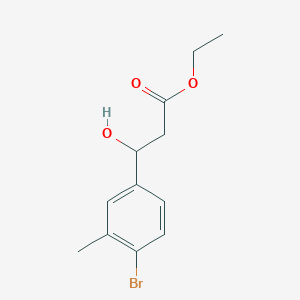
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
